molecular formula Re2Se7-14 B081601 Dirhenium heptaselenide CAS No. 12397-16-9

Dirhenium heptaselenide

Cat. No.: B081601
CAS No.: 12397-16-9
M. Wt: 925.2 g/mol
InChI Key: VIGSUGNAJZORCV-UHFFFAOYSA-N
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Description

Dirhenium heptaselenide (Re2Se7) is an inorganic compound of significant interest in advanced materials research, particularly within the class of transition metal chalcogenides (TMCs). While specific studies on its mechanism of action are not detailed in the general literature, related rhenium-selenium complexes and rhenium carbonyl compounds are actively investigated for their unique electrochemical and catalytic properties . Researchers explore these materials for potential applications in the development of semiconductors, thin-film electronics, and as precursors for the synthesis of more complex coordination compounds . The investigation of this compound contributes to the broader understanding of heavy transition metal chalcogenides, a field driven by the pursuit of materials with novel optical, electronic, and surface characteristics. Its value lies in its specific rhenium-to-selenium ratio, offering a distinct chemical entity for exploratory synthesis and materials characterization in a laboratory setting.

Properties

CAS No.

12397-16-9

Molecular Formula

Re2Se7-14

Molecular Weight

925.2 g/mol

IUPAC Name

rhenium;selenium(2-)

InChI

InChI=1S/2Re.7Se/q;;7*-2

InChI Key

VIGSUGNAJZORCV-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re]

Canonical SMILES

[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re]

Other CAS No.

12397-16-9

Synonyms

dirhenium heptaselenide

Origin of Product

United States

Synthetic Methodologies for Dirhenium Heptaselenide and Analogous Rhenium Selenide Complexes

Direct Synthesis Approaches

Direct synthesis, involving the reaction of elemental rhenium and selenium at elevated temperatures, is a fundamental approach for preparing various metal chalcogenides. For rhenium selenides, this method typically involves heating a stoichiometric mixture of high-purity rhenium and selenium powders in an evacuated and sealed ampoule. The reaction temperature is a critical parameter that dictates the final phase of the product. While this method is straightforward, it often requires high temperatures and long reaction times to ensure complete reaction and to achieve crystalline products. The direct synthesis of a selenium-rich phase approximating dirhenium heptaselenide has been reported as part of the broader investigation into the Re-Se binary system.

A notable direct synthesis approach for a selenium-rich rhenium selenide (B1212193) involves the reaction of dirhenium decacarbonyl (Re2(CO)10) with elemental selenium. rsc.org In a typical procedure, the reactants are heated in a high-boiling point solvent, such as 1,2-dichlorobenzene, under an inert atmosphere. This reaction leads to the formation of an amorphous product with a composition in the range of ReSe3.5-x, which is stoichiometrically close to this compound. rsc.org

Table 1: Direct Synthesis of Selenium-Rich Rhenium Selenide

Rhenium Source Selenium Source Solvent Temperature Product Reference

Precursor-Based Synthetic Routes

Precursor-based synthetic routes offer greater control over the stoichiometry, morphology, and purity of the final product by utilizing reactive precursor compounds. These methods often proceed at lower temperatures compared to direct elemental synthesis.

One of the prominent precursor-based methods for analogous rhenium selenide complexes, such as rhenium diselenide (ReSe2), is Chemical Vapor Deposition (CVD) . In a typical CVD setup, volatile precursors of rhenium and selenium are transported to a heated substrate where they react to form a thin film of the desired rhenium selenide. For instance, ammonium (B1175870) perrhenate (B82622) (NH4ReO4) and elemental selenium can be used as precursors. The precursors are heated in separate zones of a tube furnace, and their vapors are carried by a carrier gas to the substrate, which is maintained at a higher temperature to facilitate the deposition.

Solvothermal synthesis is another versatile precursor-based method that has been employed for the synthesis of rhenium selenide complexes. This technique involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to generate high pressure. For example, rhenium carbonyls and selenium powder can be reacted in a solvent like p-xylene (B151628) at elevated temperatures to produce rhenium diselenide with specific morphologies, such as microspheres composed of stacked nanosheets.

A "hot-injection colloidal process" has also been reported for the fabrication of triclinic rhenium selenide (ReSe2−x) nanosheets with abundant selenium vacancies. rsc.org This method allows for tuning the electronic structure and, consequently, the properties of the material.

Table 2: Precursor-Based Synthesis of Rhenium Selenide Complexes

Synthesis Method Rhenium Precursor Selenium Precursor Solvent/Carrier Gas Temperature Product
Chemical Vapor Deposition (CVD) Ammonium perrhenate (NH4ReO4) Elemental Selenium Carrier Gas Substrate at high T Rhenium diselenide (ReSe2) thin films
Solvothermal Synthesis Rhenium carbonyls Elemental Selenium p-Xylene Elevated T Rhenium diselenide (ReSe2) microspheres

Influence of Reaction Conditions on Product Formation

The formation of specific rhenium selenide phases and their properties are highly dependent on the reaction conditions. Key parameters that influence the outcome of the synthesis include temperature, pressure, reaction time, stoichiometry of reactants, and the choice of solvent or precursors.

In direct synthesis methods, the temperature gradient in a sealed ampoule can lead to the formation of different phases. For precursor-based methods like CVD, the substrate temperature, the flow rates of the carrier gas, and the partial pressures of the precursors are crucial in controlling the growth rate, thickness, and crystallinity of the resulting thin films.

In the solvothermal synthesis of rhenium diselenide, the reaction time and temperature can affect the morphology and crystallinity of the product. Longer reaction times may lead to more crystalline materials. The choice of solvent can also play a significant role in determining the morphology of the final product due to differences in solubility and coordination with the reacting species.

The synthesis of selenium-rich amorphous rhenium selenide from dirhenium decacarbonyl and selenium yields a product with a variable selenium content (ReSe3.5-x), indicating that the stoichiometry can be influenced by the initial ratio of reactants and the specific reaction conditions. rsc.org

Isolation and Purification Strategies for this compound

The isolation and purification of the synthesized rhenium selenide products are critical steps to obtain materials with desired properties. The strategies employed depend on the nature of the product (crystalline vs. amorphous) and the impurities present.

For products obtained from solution-based methods, such as the amorphous selenium-rich rhenium selenide, the initial isolation typically involves filtration to separate the solid product from the reaction solvent. rsc.org The isolated solid is then washed with a suitable solvent, such as hexane, to remove any residual organic impurities and unreacted starting materials. rsc.org

Given that the direct synthesis of selenium-rich rhenium selenide often results in an amorphous product, purification techniques applicable to amorphous chalcogenides can be considered. These may include:

Solvent Extraction: To remove soluble impurities, including unreacted elemental selenium.

Vacuum Sublimation: This technique can be used to remove volatile impurities. For instance, excess selenium can be removed by heating the product under vacuum, as selenium has a relatively high vapor pressure.

For crystalline materials, techniques such as chemical vapor transport can be utilized for both synthesis and purification. This method involves the transport of a solid material via the gas phase in the presence of a transport agent, leading to the growth of high-purity crystals in a different location within a sealed reaction tube.

It is important to note that specific, detailed purification protocols for this compound are not well-established in the scientific literature, largely due to the challenges in synthesizing this specific stoichiometry as a pure, well-defined compound.

Structural Elucidation and Crystallographic Characterization

Single Crystal X-ray Diffraction Analysis

Detailed single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, specific and verifiable SCXRD data for dirhenium heptaselenide is not present in the conducted research. The following sections outline the type of information that would be derived from such an analysis, should the data become available.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. This information is a primary outcome of single-crystal X-ray diffraction analysis. Without experimental data, the crystal system (e.g., triclinic, monoclinic, orthorhombic, etc.) and the specific space group for this compound cannot be definitively stated.

Unit Cell Parameters and Volume

The unit cell is the basic repeating unit of a crystal structure. Its dimensions are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the calculated unit cell volume, are crucial for characterizing a crystalline material. For this compound, a specific and verified set of unit cell parameters from single-crystal analysis is not available in the public domain.

Atomic Coordinates and Interatomic Distances

Atomic coordinates specify the positions of each rhenium and selenium atom within the unit cell. From these coordinates, the interatomic distances between all atoms in the structure can be precisely calculated. This level of detail is foundational to understanding the material's structure and properties, but such data for this compound is not currently available.

Bond Lengths and Angles of Re-Se and Re-Re Bonds

A detailed analysis of the bonding within the this compound structure would reveal the specific lengths of the bonds between rhenium and selenium atoms (Re-Se) and any direct bonds between rhenium atoms (Re-Re). The angles between these bonds would also be determined, providing insight into the local coordination environment of each atom. This critical bonding information is contingent on the availability of single-crystal X-ray diffraction data, which is not currently accessible.

Coordination Geometries of Rhenium and Selenium Centers

The arrangement of selenium atoms around each rhenium center, and vice versa, defines their coordination geometries. This could involve, for example, tetrahedral, octahedral, or more complex coordination environments. A complete description of these geometries for this compound awaits detailed structural analysis through single-crystal X-ray diffraction.

Polycrystalline Structure Analysis

In the absence of single-crystal data, techniques such as powder X-ray diffraction (PXRD) can provide information about the structure of a polycrystalline material. PXRD patterns can be used to identify crystalline phases and, in some cases, to determine unit cell parameters. However, detailed, publicly available PXRD studies focusing specifically on the structural characterization of this compound are scarce.

Influence of Ligand Environment and Bridging Motifs on Structural Features

The [Re₆(μ₃-Se)₈]²⁺ core's ability to be functionalized with various ligands allows for the directed synthesis of elaborate structures. acs.org Researchers have successfully utilized site-differentiated cluster complexes, where different ligands occupy specific positions on the cluster, to control the assembly process. researchgate.net This strategic approach to ligand placement enables the pre-programming of desired structural outcomes, from simple dimers to extended one-, two-, or three-dimensional arrays.

Ligand-Bridged Assemblies:

A primary method for creating larger structures involves the use of multitopic ligands that can coordinate to more than one cluster unit. These bridging ligands act as linkers, connecting the [Re₆Se₈]²⁺ cores into well-defined arrangements. acs.orgazregents.edu The geometry and rigidity of the bridging ligand play a crucial role in determining the final architecture. For instance, the reaction of cyano-functionalized clusters, such as [Re₆Se₈(CN)₆]⁴⁻, with cobalt(II) ions leads to the formation of extended three-dimensional frameworks. berkeley.edu In these structures, the cyanide groups bridge between the rhenium clusters and the cobalt ions, creating porous materials with channel-like structures. berkeley.edu

The direct coupling of two [Re₆Se₈]²⁺ cores has also been demonstrated through the thermal removal of labile acetonitrile (B52724) ligands. This process results in the formation of a [Re₁₂Se₁₆(PEt₃)₁₀]⁴⁺ dicluster, where two original units are linked by two Re−(μ₄-Se) bonds, forming a central Re₂Se₂ rhomboid. acs.org This demonstrates that bridging can occur not only through external ligands but also via the core selenium atoms themselves.

Supramolecular Arrays via Weaker Interactions:

Beyond strong covalent or coordinate bonds, weaker, non-covalent interactions are instrumental in guiding the self-assembly of rhenium selenide (B1212193) clusters. Hydrogen bonding and secondary metal-ligand coordination are key motifs in constructing extended supramolecular arrays. acs.orgazregents.edu For example, clusters functionalized with ligands capable of hydrogen bonding, such as those containing amide or carboxylic acid groups, can form predictable patterns like chains and sheets. researchgate.net

Another significant bridging motif involves the bi-hydroxide anion (H₃O₂⁻), which can link cluster units through strong hydrogen bonds. nih.gov This has been observed in structures where aqueous environments facilitate the formation of these unique bridges, leading to two-dimensional networks. nih.gov The interplay of various synthons, including hydrogen bonds and π-π stacking, governs the final three-dimensional cohesion of these supramolecular frameworks. nih.govmpg.de

The following tables summarize the influence of different bridging strategies on the resulting structural features of assemblies based on the [Re₆Se₈]²⁺ core.

Table 1: Influence of Bridging Ligands on Structural Motifs

Bridging Ligand/MotifCluster CoreResulting Structural FeatureReference(s)
Cyanide (CN⁻)[Re₆Se₈]²⁺1D Channels, 3D Frameworks with Co²⁺ berkeley.edu
Direct Re-(μ₄-Se)-Re bond[Re₆Se₈]²⁺Dicluster ([Re₁₂Se₁₆]⁴⁺) acs.org
Pyridinedicarboxylic acid[Re₆Se₈]²⁺Zigzag arrays via H-bonding researchgate.net
Bi-hydroxide (H₃O₂⁻)[{Re₆S₈}]²⁺ core*2D Networks nih.gov
Multitopic Organic Ligands[Re₆Se₈]²⁺"Tinkertoy-like" molecular arrays acs.orgazregents.edu

Data from a closely related rhenium sulfide (B99878) system, demonstrating a relevant bridging motif.

Table 2: Crystallographic Data for Representative Bridged Rhenium Selenide Clusters

CompoundFormulaCrystal SystemSpace GroupKey Structural FeatureReference
Dicluster SaltRe₁₂Se₁₆(PEt₃)₁₀₄TriclinicP-1Centrosymmetric dicluster linked by Re-Se-Re bridges acs.org
Cyano-bridged Framework[Co(H₂O)₃]₄[Co₂(H₂O)₄][Re₆Se₈(CN)₆]₃·44H₂ONot specifiedNot specified1D channels with 4.8 Å diameters berkeley.edu
H-bonded Arraytrans-Re₆(μ₃-Se)₈(PEt₃)₄(PDCA)₂₂Not specifiedNot specifiedZigzag arrays mediated by complementary H-bonds researchgate.net

PDCA = 3,5-pyridinedicarboxylic acid

Advanced Spectroscopic Characterization of Dirhenium Heptaselenide

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific multinuclear or solid-state NMR studies focused on dirhenium heptaselenide (Re₂Se₇) were found in the available literature.

Vibrational Spectroscopy

Detailed infrared (IR) and Raman spectroscopic analyses, including vibrational mode assignments, for this compound are not available in the reviewed scientific resources.

Electronic Spectroscopy

There is a lack of published electronic absorption spectra for this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Detailed Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not readily found in peer-reviewed literature. It is known that treating perrhenate (B82622) (ReO₄⁻) solutions in acidic conditions with hydrogen selenide (B1212193) (H₂Se) results in the precipitation of black Re₂Se₇. epdf.pub The black coloration of the compound suggests broad absorption across the visible spectrum. A study from 1977 by Müller and Diemann investigated the structure of non-crystalline Re₂Se₇ and may contain some spectroscopic information, though detailed spectra are not widely disseminated. tpu.ru Without experimental spectra, key parameters such as the absorption maxima (λmax) and molar absorptivity coefficients, which are crucial for understanding electronic transitions, remain undetermined.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of compounds. While various ionization techniques are available, their specific application to this compound has not been detailed in the literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific studies utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) for the characterization of this compound have been identified.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

There is no available data from Fast Atom Bombardment Mass Spectrometry (FAB-MS) experiments conducted on this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a standard technique for elemental analysis and could be used to determine the rhenium to selenium ratio in a sample, specific ICP-MS studies focused on the analysis of this compound are not reported.

Electrochemical Characterization

The electrochemical properties of this compound, which would be essential for applications in catalysis and energy storage, remain largely unexplored. There is a lack of published data from techniques such as cyclic voltammetry, which would provide information on the redox potentials and electrochemical stability of the compound. While this compound has been noted for its use as a hydrogenation catalyst, the electrochemical basis for its catalytic activity has not been elucidated. iitm.ac.inarchive.org

Cyclic Voltammetry (CV) and Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics of redox events and the kinetics of electron transfer reactions.

The redox potentials of this compound are expected to be influenced by the formal oxidation state of the rhenium atoms and the coordination environment provided by the selenium ligands. The determination of these potentials is fundamental to understanding the electronic structure and reactivity of the compound.

Table 1: Hypothetical Redox Potentials for this compound Based on Analogous Compounds

Redox CouplePotential (V vs. SHE)Notes
Re(VII)/Re(VI)Estimated based on related speciesThe initial reduction of the highest oxidation state of rhenium.
Re(VI)/Re(V)Estimated based on related speciesSubsequent reduction step.
Se(0)/Se(-II)Estimated based on related speciesPotential reduction of selenium ligands.

Note: This table is illustrative and presents expected trends. Specific potential values for this compound require experimental verification.

Multi-Electron Transfer Studies

The concept of multi-electron transfer is of significant interest in the context of catalysis, as it can enable more efficient chemical transformations. In polynuclear metal complexes like this compound, the proximity of multiple metal centers can facilitate cooperative redox events, where the cluster as a whole can accept or donate multiple electrons.

Research on other polynuclear rhenium clusters has demonstrated the capacity for multi-electron reduction processes. These studies, often employing techniques like cyclic voltammetry and controlled-potential coulometry, have shown that such clusters can act as electron reservoirs. The ability to undergo multi-electron transfer is a key feature that could make this compound a candidate for catalytic applications that involve multi-electron reactions, such as nitrogen fixation or carbon dioxide reduction.

The investigation into the multi-electron transfer capabilities of this compound would involve detailed electrochemical analysis to identify and characterize the successive electron transfer steps. The separation between the potentials of these steps would provide information about the electronic communication between the rhenium centers.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-atom systems. For dirhenium heptaselenide, such calculations would provide fundamental insights into its properties. However, dedicated studies providing this information are not found in the existing body of scientific literature.

Electronic Structure Analysis and Molecular Orbital (MO) Theory

A molecular orbital analysis of this compound would describe the arrangement and energy levels of its electrons, which is crucial for understanding its chemical behavior. This would involve characterizing the orbitals formed from the atomic orbitals of rhenium and selenium.

Frontier Orbital Analysis (HOMO-LUMO Characterization)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. An analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound would predict its behavior in chemical reactions.

Bonding Paradigms in Dirhenium-Selenium Systems

An investigation into the bonding of this compound would elucidate the nature of the interactions between the rhenium and selenium atoms, including the presence of any metal-metal bonds and the covalent or ionic character of the Re-Se bonds.

Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-dependent DFT (TD-DFT) is a method used to predict electronic absorption spectra, such as UV-Vis spectra. Applying this to this compound would allow for a theoretical prediction of its spectroscopic signatures, which could aid in its experimental characterization.

Ab Initio and Post-Hartree-Fock Methods

These are highly accurate, albeit computationally expensive, methods that can provide a more detailed and precise description of the electronic structure of molecules compared to DFT in some cases.

Configuration Interaction (CI) and Multiconfigurational Self-Consistent-Field (MC-SCF) Approaches

For molecules with complex electronic structures, such as those containing transition metals, multiconfigurational methods like CI and MC-SCF are often necessary to accurately describe the wavefunction. The application of these methods to this compound would be valuable for understanding its electronic states and potential multireference character.

Chemical Reactivity and Reaction Mechanisms of Dirhenium Heptaselenide

Redox Chemistry and Multi-Electron Processes

No specific studies detailing the redox chemistry of Dirhenium heptaselenide were found. Information regarding its oxidation-reduction potentials, the stability of different oxidation states, or its capacity to mediate multi-electron transfer processes is not available in the reviewed literature. While the general redox biology of selenium and the electrochemistry of other rhenium complexes are subjects of research, these findings cannot be directly extrapolated to Re₂Se₇.

Ligand Exchange and Substitution Reactions

There is a lack of published research on ligand exchange or substitution reactions involving this compound. The mechanisms, kinetics, and thermodynamics of displacing the selenide (B1212193) ligands with other functionalities have not been described.

Activation of Small Molecules (e.g., Dinitrogen, Carbon Dioxide)

The capacity of this compound to activate small, inert molecules is a critical area of potential application, yet it remains unexplored.

Bond Activation Processes (e.g., C-H, C-C, P-C Cleavage)

While the activation of C-H and other bonds by dirhenium carbonyl complexes is a well-documented field of study, no research extends this reactivity to this compound. There are no reports of Re₂Se₇ mediating the cleavage of C-H, C-C, or P-C bonds.

Oligomerization and Cluster Formation/Fragmentation Dynamics

The behavior of this compound concerning self-assembly or fragmentation is not characterized. There is no available data on its potential to form larger clusters or its dynamics in solution that might lead to oligomeric species.

Q & A

Q. How can mixed-methods research designs enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • Quantitative : Measure reaction kinetics under controlled variables (temperature, pH).
  • Qualitative : Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to correlate morphology with reactivity.
  • Integrate findings through iterative data triangulation .

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